molecular formula C14H23NO4 B6260279 tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate CAS No. 1824145-56-3

tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate

Cat. No.: B6260279
CAS No.: 1824145-56-3
M. Wt: 269.3
InChI Key:
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Description

Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate is a spirocyclic compound characterized by its unique structural framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate typically involves a multi-step process. One common method includes the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst . Another method involves the olefin metathesis reaction using a Grubbs catalyst, although this route is more complex and expensive .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and reduce costs. The use of continuous flow reactors and advanced purification techniques can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .

Scientific Research Applications

Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium. This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

1824145-56-3

Molecular Formula

C14H23NO4

Molecular Weight

269.3

Purity

95

Origin of Product

United States

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